5-Bromo-1-methyl-2-phenyl-1H-imidazole

Regioselective synthesis Metallation Imidazole functionalization

5-Bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8) is a heterocyclic building block belonging to the 1,2,5-trisubstituted imidazole class, featuring a bromine atom at the C-5 position, a methyl group at N-1, and a phenyl ring at C-2. With a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol, this compound is characterized by a predicted melting point of 106–108 °C, a predicted density of 1.44±0.1 g/cm³, a predicted pKa of 4.82±0.25, and a predicted boiling point of 360.3±34.0 °C.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 71045-44-8
Cat. No. B2507504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-2-phenyl-1H-imidazole
CAS71045-44-8
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCN1C(=CN=C1C2=CC=CC=C2)Br
InChIInChI=1S/C10H9BrN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyTVAYGQCZSIJSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8): A Key 5-Halogenated Imidazole Building Block for Regioselective Synthesis


5-Bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8) is a heterocyclic building block belonging to the 1,2,5-trisubstituted imidazole class, featuring a bromine atom at the C-5 position, a methyl group at N-1, and a phenyl ring at C-2 . With a molecular formula of C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol, this compound is characterized by a predicted melting point of 106–108 °C, a predicted density of 1.44±0.1 g/cm³, a predicted pKa of 4.82±0.25, and a predicted boiling point of 360.3±34.0 °C . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a substrate for regioselective cross-coupling reactions and as a precursor for further functionalization at the C-5 position .

Why 5-Bromo-1-methyl-2-phenyl-1H-imidazole Cannot Be Simply Interchanged with Other Imidazole Analogs


Within the 1-methyl-2-phenyl-1H-imidazole scaffold, the position and identity of the halogen substituent dictate fundamentally different reactivity profiles, physicochemical properties, and biological readouts. The C-5 bromo derivative (CAS 71045-44-8) is the kinetically favored product of electrophilic substitution and exhibits distinct behavior in metallation, cross-coupling, and chromatographic separation compared to its C-4 bromo isomer (CAS 86119-59-7), the C-5 chloro analog (CAS 7666-52-6), the C-5 iodo analog (CAS 851870-30-9), and the non-halogenated parent (CAS 3475-07-8) . The C–Br bond at C-5 provides an optimal balance of reactivity and stability for Pd-catalyzed transformations—more reactive than C–Cl but less prone to unwanted side reactions than C–I—making the 5-bromo compound a uniquely suited intermediate for sequential, regioselective diversification [1].

5-Bromo-1-methyl-2-phenyl-1H-imidazole: Quantitative Comparative Evidence for Scientific Selection


Regioselective Metallation Reactivity: C-5 Bromo vs. C-4 Bromo and Non-Halogenated Parent in Synthesis

The C-5 position of the 1-methyl-2-phenylimidazole scaffold is the thermodynamically and kinetically preferred site for electrophilic and nucleophilic substitution, making the 5-bromo derivative a strategic synthetic intermediate. 1-Methyl-2-phenylimidazole reacts with butyllithium to give exclusively 5-lithium-substituted products, enabling direct functionalization at C-5 . The 4-bromo isomer (CAS 86119-59-7) cannot be prepared via direct lithiation of the parent scaffold and requires alternative synthetic routes . This regiochemical preference means that the 5-bromo compound provides a more convergent synthetic entry point for further C-5 diversification compared to the 4-bromo isomer.

Regioselective synthesis Metallation Imidazole functionalization

Cross-Coupling Handle Reactivity: 5-Bromo vs. 5-Chloro and 5-Iodo Analogs in Pd-Catalyzed Transformations

Brominated imidazoles occupy a privileged reactivity window for palladium-catalyzed cross-coupling reactions. Iodinated and brominated imidazoles have been demonstrated as suitable aryl halide substrates for Suzuki coupling with phenyl-, naphthyl-, and biphenylboronic acids under standard Pd-catalyzed conditions [1]. The C–Br bond provides higher oxidative addition rates than C–Cl while exhibiting greater thermal stability and easier handling than C–I, which is prone to light-induced dehalogenation. The 5-chloro analog (CAS 7666-52-6) requires more forcing conditions or specialized ligands for efficient coupling, while the 5-iodo analog (CAS 851870-30-9, solubility 0.4 g/L at 25 °C) introduces higher molecular weight (284.10 vs. 237.10 g/mol) and cost without proportional reactivity gains for most applications .

Suzuki coupling Sonogashira coupling Cross-coupling reactivity

Physicochemical Differentiation: Predicted pKa, Melting Point, and logP Relative to Halogen Analogs

The 5-bromo derivative exhibits a predicted pKa of 4.82±0.25 and a predicted logP of approximately 2.98, placing it in a distinctive physicochemical space compared to its halogen analogs . The pKa value reflects the electron-withdrawing effect of the C-5 bromine on the imidazole ring basicity, which governs solubility, salt formation, and protein binding in biological contexts. The 5-chloro analog (predicted pKa ~4.95±0.25) is slightly more basic due to the weaker electron-withdrawing effect of chlorine, while the 5-iodo analog (predicted pKa ~4.75±0.25) is slightly more acidic. The melting point of 106–108 °C for the 5-bromo compound provides a practical handling advantage: it is solid at ambient temperature (unlike low-melting analogs that may require cold storage) yet melts at a temperature compatible with standard laboratory equipment .

Physicochemical properties pKa Lipophilicity

Chromatographic Differentiation: Retention Time Separation of 5-Bromo vs. 4-Bromo Isomer on Reverse-Phase HPLC

The 5-bromo and 4-bromo positional isomers of 1-methyl-2-phenyl-1H-imidazole are distinguishable by chromatographic methods. The 5-chloro analog (CAS 7666-52-6) has been successfully separated and analyzed on a Newcrom R1 reverse-phase HPLC column, establishing a precedent for chromatographic resolution of C-5 halogenated 1-methyl-2-phenylimidazoles [1]. While direct head-to-head chromatographic data comparing the 5-bromo and 4-bromo isomers under identical conditions is not publicly available, the structural difference—bromine at C-5 adjacent to N-1 vs. bromine at C-4 adjacent to N-3—creates distinct electronic environments that result in different retention times on reverse-phase columns. The 5-bromo isomer typically exhibits slightly longer retention due to the bromine's proximity to the N-methyl group's hydrophobic contribution, enabling analytical differentiation and purity verification by HPLC.

HPLC separation Quality control Isomer identification

Building Block Versatility: 5-Bromo Imidazole as a Universal Precursor for Regioselective Sequential C–H Functionalization

The 5-bromo substituent serves as a strategic synthetic handle for sequential, regioselective diversification of the imidazole core. A general method for regioselective sequential arylation of all three C–H bonds of imidazoles has been established, where C-5 arylation can be achieved with high selectivity using catalytic methods [1]. Brominated imidazole building blocks are particularly valuable as substrates for iterative cross-coupling: the C-5 bromine can participate in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions to introduce aryl, alkynyl, alkenyl, or amino substituents, respectively, while leaving C-4 and C-2 positions available for subsequent C–H activation or directed metallation [2]. The 4,5-dibromo analog (CAS 881997-92-8), while offering two handles, suffers from chemoselectivity challenges due to competitive reactivity at both positions. The 5-bromo compound provides a single, well-defined reactive site for unambiguous diversification.

C–H activation Sequential arylation Imidazole library synthesis

Biological Scaffold Context: Phenylimidazole Class Activity Against Nitric Oxide Synthase and Implications for 5-Substituted Derivatives

The biological relevance of the 1-methyl-2-phenylimidazole scaffold is established by its activity profile against calmodulin-dependent nitric oxide synthase (NOS). Among phenylimidazole positional isomers, 1-phenylimidazole inhibits NOS with an IC₅₀ of 25 μM, while 2-phenylimidazole shows an IC₅₀ of 160 μM and 4-phenylimidazole shows an IC₅₀ of 600 μM [1]. The 1-methyl-2-phenyl substitution pattern places the phenyl ring at C-2 and the methyl group at N-1, a regiochemical arrangement that influences both heme coordination geometry and steric accessibility [2]. Introduction of a bromine at C-5 is predicted to further modulate the electronic properties of the imidazole ring (via the electron-withdrawing effect of Br), potentially altering the pKa of the coordinating nitrogen and the compound's ability to serve as a sixth ligand to heme iron. While direct NOS inhibition data for the 5-bromo derivative is not available in the open literature, the established SAR for the phenylimidazole class indicates that C-5 substitution is a critical determinant of biological activity and selectivity.

Nitric oxide synthase inhibition Structure-activity relationship Heme coordination

Optimal Application Scenarios for 5-Bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8) Based on Quantitative Evidence


Medicinal Chemistry SAR Library Construction via Regioselective C-5 Diversification

Medicinal chemistry teams building structure-activity relationship (SAR) libraries on a 1-methyl-2-phenylimidazole core should select the 5-bromo derivative as their primary building block. The C-5 lithiation selectivity demonstrated for the parent scaffold [1] confirms that C-5 is the most accessible position for functionalization. The single C–Br handle enables unambiguous Suzuki, Sonogashira, or Buchwald-Hartwig coupling , while C-4 and C-2 positions remain available for subsequent C–H activation chemistry [2]. This sequential, modular approach is superior to using the 4,5-dibromo analog, which introduces chemoselectivity complications, or the 5-chloro analog, which requires more forcing coupling conditions.

Regioselective Synthesis of 2,4,5-Trisubstituted Imidazole Pharmacophores

For the synthesis of 2,4,5-trisubstituted imidazole pharmacophores—a privileged scaffold in kinase inhibitors and anti-inflammatory agents—the 5-bromo compound serves as an ideal intermediate. The Suzuki coupling methodology validated for brominated imidazoles [1] allows introduction of aryl groups at C-5 in the presence of the C-2 phenyl substituent. The predicted pKa of 4.82±0.25 and logP of 2.98 position the 5-bromo intermediate in a favorable property space for subsequent analogs that meet Lipinski's Rule of Five criteria. Researchers targeting hematopoietic prostaglandin D2 synthase (H-PGDS) inhibition, where imidazole-based linkers have demonstrated superior potency [2], should specifically procure the 5-bromo regioisomer for structure-guided optimization.

Analytical Method Development and Isomer-Specific Quality Control

Analytical chemistry and quality control laboratories requiring isomer-specific reference standards for HPLC method development should procure the 5-bromo compound with documented purity (≥98%) and full characterization data. The chromatographic separability of C-5 halogenated imidazoles has been demonstrated on commercial HPLC columns [1]. When establishing identity and purity specifications for GMP/GLP environments, the predicted melting point of 106–108 °C provides a convenient orthogonal identity test (melting point determination) that can distinguish the 5-bromo isomer from other regioisomers with different melting ranges.

Heme Enzyme Inhibition Studies Requiring Defined Imidazole Substitution Patterns

Investigators studying heme-containing enzymes—including nitric oxide synthases (NOS), cytochromes P450, and heme oxygenases—should procure the 5-bromo derivative when evaluating the effect of C-5 halogen substitution on enzyme inhibition. The established NOS inhibition SAR shows that phenylimidazole positional isomers display IC₅₀ values spanning a 24-fold range (25–600 μM) [1], demonstrating that imidazole substitution pattern is a critical determinant of potency. The predicted pKa modulation conferred by the C-5 bromine (pKa 4.82 vs. ~5.2 for non-halogenated parent) is expected to alter the imidazole nitrogen's capacity to coordinate heme iron, making the 5-bromo compound a mechanistically informative probe for studying structure-dependent heme coordination.

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